molecular formula C23H28N2O5S B2698075 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 921914-36-5

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2698075
CAS No.: 921914-36-5
M. Wt: 444.55
InChI Key: RGOLCYGBLJXIIM-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a benzo[b][1,4]oxazepine core substituted with an allyl group at position 5, two methyl groups at position 3, and a 4-oxo moiety. The ethanesulfonamide side chain is further modified with a 4-methoxyphenyl group. Sulfonamide derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S/c1-5-13-25-20-15-18(8-11-21(20)30-16-23(2,3)22(25)26)24-31(27,28)14-12-17-6-9-19(29-4)10-7-17/h5-11,15,24H,1,12-14,16H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOLCYGBLJXIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on available research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C25H32N2O4S
  • Molecular Weight : 456.6 g/mol
  • Purity : Typically around 95% .

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the benzo[b][1,4]oxazepin structure followed by functionalization at the allyl and sulfonamide positions. The synthetic routes may vary but generally use standard organic synthesis techniques such as nucleophilic substitution and cyclization.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli, indicating potent antibacterial activity .

Table 1 summarizes the antimicrobial activity of related compounds:

CompoundTarget OrganismMIC (µM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21
3fCandida spp.Varies
3dMicrococcus luteusVaries

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines using assays such as MTT. Results indicate that certain derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting potential for therapeutic applications in oncology.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • DNA Gyrase Inhibition : Molecular docking studies suggest that this compound can bind effectively to DNA gyrase, a critical enzyme for bacterial DNA replication. The binding involves multiple hydrogen bonds and hydrophobic interactions that stabilize the complex .
  • Antifungal Activity : Similar compounds have demonstrated antifungal properties against Candida species through disruption of fungal cell wall synthesis and function.

Case Studies

Several studies have evaluated the biological activity of compounds related to N-(5-allyl...):

  • Study on Antimicrobial Efficacy : A comparative study highlighted that derivatives with structural similarities showed enhanced efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The study utilized both in vitro and in silico methods to establish a correlation between structure and activity .
  • Cytotoxic Evaluation : In another study focusing on cancer cell lines, derivatives were tested for their ability to inhibit cell proliferation. The most promising candidates showed IC50 values in the low micromolar range against specific cancer types .

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to N-(5-allyl-3,3-dimethyl-4-oxo...) exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in a dose-dependent manner. For example:

  • Cell Lines Tested : Human breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HT29).
  • Mechanism : The compound may interact with specific kinases involved in cell proliferation and survival pathways.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in animal models. Relevant studies include:

  • Ulcerative Colitis Model : Inflammation markers were significantly reduced when treated with the compound.
  • Psoriasis Model : The compound improved clinical scores and reduced skin lesions.

Case Studies and Clinical Trials

Several clinical trials are currently investigating the efficacy of compounds related to N-(5-allyl-3,3-dimethyl-4-oxo...). Notable examples include:

Clinical Trial for Ulcerative Colitis

A related compound is undergoing Phase II trials (NCT02903966) to assess its effectiveness in reducing symptoms associated with active ulcerative colitis.

Psoriasis Treatment

Another ongoing trial (NCT02776033) evaluates the efficacy of similar compounds for treating psoriasis, focusing on symptom relief and quality of life improvements.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following table highlights key structural and functional differences between the target compound and related sulfonamide or heterocyclic derivatives:

Compound Name Core Structure Key Substituents Reported Biological Activity Key Differences Reference
Target Compound Benzo[b][1,4]oxazepine 5-allyl, 3,3-dimethyl, 4-oxo, 4-methoxyphenyl-ethanesulfonamide Not explicitly reported (inference: enzyme inhibition) Unique oxazepine core with allyl and dimethyl groups N/A
N-[5-Methylisoxazol-3-yl]-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)-4-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl]amino]benzenesulfonamide Benzenesulfonamide-thiadiazine 5-methylisoxazole, thiadiazine-phenylamino Antimicrobial activity (Gram-positive bacteria) Thiadiazine instead of oxazepine; lacks allyl and methoxyphenyl groups
Sulfentrazone Triazole-sulfonamide 4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl, dichlorophenyl Herbicidal (protoporphyrinogen oxidase inhibition) Triazole core; dichlorophenyl substituent; agricultural use
Diflufenican Pyridinecarboxamide 2-(3-(trifluoromethyl)phenoxy), 2,4-difluorophenyl Herbicidal (phytoene desaturase inhibition) Pyridinecarboxamide backbone; fluorinated substituents
Metal complexes of 3-(4-acetyl-3-hydroxyphenyl)diazenyl-4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide Benzenesulfonamide-azoimidazole Azo-linked acetyl-hydroxyphenyl, 5-methylisoxazole Metal-binding (Cu²⁺, Ni²⁺); potential antimicrobial Azo group and metal coordination sites; no oxazepine or allyl groups

Key Observations:

Structural Diversity : The target compound’s benzo[b][1,4]oxazepine core distinguishes it from thiadiazine (), triazole (), or azo-linked sulfonamides (). The allyl and dimethyl groups may enhance lipophilicity compared to smaller substituents (e.g., methylisoxazole in ).

Functional Implications: Sulfentrazone and diflufenican () are optimized for herbicidal activity via enzyme inhibition, whereas the target compound’s oxazepine core may target eukaryotic enzymes (e.g., kinases or proteases).

Synthetic Complexity : The target compound’s fused oxazepine ring requires multi-step synthesis, contrasting with simpler sulfonamide-thiadiazine hybrids () or azo-linked derivatives ().

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